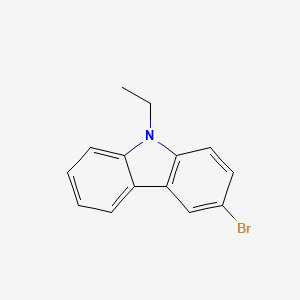

3-Bromo-9-ethylcarbazole

Description

Overview of Carbazole (B46965) as a Heterocyclic Aromatic System

Carbazole is a tricyclic aromatic heterocyclic organic compound. wikipedia.org Its structure consists of two six-membered benzene (B151609) rings fused to a five-membered nitrogen-containing ring, which can be viewed as a pyrrole (B145914) ring integrated into a biphenyl (B1667301) system. numberanalytics.comwikipedia.orgnumberanalytics.com This arrangement results in a planar, rigid molecular framework with an extensive π-conjugated system. echemcom.comnih.gov The nitrogen atom in the pyrrole ring is sp2 hybridized and contributes its lone pair of electrons to the aromatic system, making carbazole an electron-rich heterocycle. numberanalytics.commdpi.com

Importance of Carbazole Derivatives in Contemporary Chemical Research

The carbazole nucleus is a privileged scaffold in chemical research due to its unique combination of properties. echemcom.comchim.it The ability to easily introduce various functional groups at different positions on the carbazole ring allows for the fine-tuning of its electronic and physical properties, leading to a vast library of derivatives with tailored functionalities. nih.govresearchgate.net

Electronic and Optical Properties of Carbazole Core

The carbazole core possesses remarkable electronic and optical characteristics. mdpi.com Its electron-rich nature facilitates hole transport, making carbazole-based materials essential in organic electronics. mdpi.commagtech.com.cn Many carbazole derivatives exhibit intense blue luminescence, a desirable property for the development of organic light-emitting diodes (OLEDs). magtech.com.cnnih.gov The extensive π-conjugation within the carbazole system leads to a rich UV-visible absorption spectrum, which is a key feature for their use as pigments and photocatalysts. wikipedia.org Furthermore, the rigidity and planarity of the carbazole structure contribute to high thermal and electrochemical stability in derived materials. mdpi.com

Versatility as a Synthetic Precursor in Organic Synthesis

Carbazole and its derivatives are highly versatile precursors in organic synthesis. rsc.org The nitrogen atom can be readily alkylated or arylated, and the aromatic rings can undergo various electrophilic substitution reactions, primarily at the 3-, 6-, and 9-positions. numberanalytics.comnih.gov This reactivity allows for the construction of complex molecules and polymers with specific functionalities. nih.gov The development of modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and C-H functionalization, has further expanded the synthetic utility of carbazoles, enabling the creation of novel structures for diverse applications. chim.itorganic-chemistry.orgnih.gov

Rationale for Research on 3-Bromo-9-ethylcarbazole as a Key Intermediate

Among the various carbazole derivatives, this compound has emerged as a particularly important intermediate in organic synthesis and materials science. nih.gov The presence of the ethyl group at the 9-position enhances solubility and processability, while the bromine atom at the 3-position serves as a versatile handle for further chemical transformations. nih.govchemcess.com

Strategic Halogenation for Further Functionalization

The introduction of a bromine atom at a specific position on the carbazole ring is a strategic approach for subsequent chemical modifications. nsf.gov Halogenated carbazoles, such as this compound, are key substrates for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. organic-chemistry.orgacs.org These reactions allow for the introduction of a wide range of substituents, such as aryl, alkyl, and amino groups, at the 3-position, leading to the synthesis of a diverse array of functionalized carbazole derivatives. The regioselective nature of the bromination is crucial for controlling the final structure and properties of the target molecule. nsf.govorgsyn.org

Role in the Development of Advanced Materials

This compound plays a crucial role as a building block in the development of advanced materials. Its derivatives are utilized in the fabrication of organic electronic devices, such as OLEDs, where the carbazole unit often serves as the hole-transporting or emissive layer. magtech.com.cnnih.gov The ability to precisely tune the electronic properties through functionalization at the 3-position allows for the design of materials with optimized performance characteristics, such as improved efficiency and stability. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the HOMO and LUMO energy levels of the molecule, thereby influencing its charge injection and transport properties. nih.gov

Detailed Research Findings

Recent research has focused on the synthesis and application of derivatives of this compound. For example, it can be synthesized by the bromination of 9-ethylcarbazole (B1664220). orgsyn.org A selective synthesis of mono-bromine-substituted carbazole derivatives, including this compound, has been developed and can be scaled to gram quantities. nih.govresearchgate.net The crystal structure of this compound reveals an essentially planar tricyclic ring system. nih.govresearchgate.net

This compound is a key starting material for creating more complex molecules. For instance, it has been used in the synthesis of novel benzofuran-1,2,4-triazoles linked to an N-(9-ethyl-9H-carbazol-3-yl)acetamide moiety, which have been investigated for their potential biological activities. mdpi.com The synthesis involves the reaction of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide with various benzofuran (B130515) triazoles. mdpi.com

Relevance in Medicinal Chemistry and Drug Discovery

The carbazole nucleus, particularly when substituted with halogens and an ethyl group at the 9-position, represents a privileged scaffold in medicinal chemistry. The compound this compound serves as a crucial starting material or structural motif in the development of various therapeutic agents. Its utility stems from the unique electronic properties conferred by the carbazole ring system, combined with the reactivity and lipophilicity introduced by the bromine atom. This combination allows for the synthesis of a diverse array of derivatives with potential applications in treating a range of diseases, from cancer to viral and neurodegenerative disorders.

Antitumor Activity

Derivatives of 9-ethylcarbazole have demonstrated significant potential as anticancer agents. For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), which shares the same core structure as this compound, has been shown to exhibit potent antitumor activity against melanoma cells. Research indicates that ECCA can selectively inhibit the growth of both BRAF-mutated and BRAF-wild-type melanoma cells, while having minimal effect on normal human primary melanocytes. The mechanism of action involves the induction of apoptosis, or programmed cell death, which is linked to the activation of the p53 signaling pathway. ECCA enhances the phosphorylation of p53, a major tumor suppressor, leading to cancer cell death. In vivo studies have confirmed that ECCA can suppress melanoma growth by promoting apoptosis and reducing cell proliferation without apparent toxicity to normal tissues. This highlights the potential of the 9-ethylcarbazole scaffold as a basis for developing new melanoma therapies.

Antiviral Agents

The 9-ethylcarbazole framework is also a valuable template for designing antiviral drugs. Recently, novel derivatives have been synthesized using 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a direct derivative of this compound, to create compounds with potential activity against SARS-CoV-2, the virus responsible for COVID-19. A series of substituted benzofuran-tethered triazolylcarbazoles were synthesized and evaluated through molecular docking studies against key SARS-CoV-2 proteins: the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). The results indicated strong binding affinities, suggesting these compounds could obstruct the function of these essential viral proteins. Several of the synthesized derivatives displayed notable binding scores, identifying them as promising candidates for further investigation as anti-SARS-CoV-2 agents.

| Compound | Main Protease (Mpro) | Spike Glycoprotein | RdRp |

|---|---|---|---|

| 9b | -8.83 | -6.43 | - |

| 9c | -8.92 | - | - |

| 9d | - | -6.38 | - |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | - | -6.41 | - |

| 9g | - | - | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

Neuroprotective Effects

Halogenated carbazoles are a cornerstone in the development of neuroprotective agents. A notable class of compounds, the P7C3 series of aminopropyl carbazoles, has shown significant efficacy in protecting neurons from cell death. One optimized member of this series, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine, demonstrates potent neuroprotective capabilities. Although this specific compound is a dibromo-derivative and lacks the N-ethyl group, its discovery underscores the importance of the halogenated carbazole scaffold in neuroprotection. These compounds have been shown to protect developing neurons in the hippocampus and mature dopaminergic neurons in models of Parkinson's disease. Their ability to cross the blood-brain barrier makes them valuable lead compounds for developing drugs to treat neurodegenerative diseases and traumatic brain injuries.

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research into various substituted carbazoles has shown that the presence and position of halogen atoms can be crucial for activity. For example, 1,3,6-tribromo-9H-carbazole was found to be more active against Escherichia coli than the reference drug amoxicillin. In another study, five series of novel carbazole derivatives, including those based on a 9-ethyl-9H-carbazol-3-yl core, were synthesized and evaluated for their antimicrobial activities. Several of these compounds exhibited potent inhibition against various bacterial strains, including a multidrug-resistant clinical isolate, and a fungal strain, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/ml. Specifically, compounds 8f and 9d from this study showed the most potent activity. These findings indicate that the 9-ethylcarbazole scaffold is a promising foundation for the development of new and effective antimicrobial agents.

| Compound | Activity Range (MIC) | Notes |

|---|---|---|

| 8f | 0.5 - 2 µg/ml | Showed most potent inhibitory activities. |

| 9d | 0.5 - 2 µg/ml | Showed most potent inhibitory activities. |

| 8b, 8d, 8k, 9b, 9e | Not specified | Showed antimicrobial activity and were not cytotoxic to tested human cell lines. |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHYYUDMDADQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347405 | |

| Record name | 3-Bromo-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57102-97-3 | |

| Record name | 3-Bromo-9-ethylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-9-ETHYLCARBAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 9 Ethylcarbazole

X-ray Crystallography for Molecular Geometry and Planarity Elucidation

Single-crystal X-ray diffraction analysis provides a definitive insight into the molecular structure and packing of 3-Bromo-9-ethylcarbazole in the solid state.

The crystal structure of this compound has been determined to belong to the orthorhombic crystal system with the centrosymmetric space group Pbca. nih.goviucr.org This assignment is based on the systematic absences observed in the diffraction data and the successful refinement of the structure. The unit cell contains eight molecules (Z = 8). nih.goviucr.org

Table 1: Crystal Data and Structure Refinement for this compound.

The core carbazole (B46965) ring system of the molecule is found to be essentially planar. nih.goviucr.org The planarity is confirmed by a small root-mean-square (r.m.s.) deviation of 0.026 Å from the mean plane of the tricyclic system. nih.goviucr.org

However, the substituents attached to this planar core show significant deviations. The carbon atoms of the N-ethyl group are displaced from the carbazole mean plane. The methylene (B1212753) (-CH₂) carbon atom deviates by 0.148 (9) Å, while the terminal methyl (-CH₃) carbon atom shows a much larger deviation of 1.59 (1) Å. nih.goviucr.orgscienceopen.com This indicates the ethyl group is not coplanar with the aromatic system, a common feature for such substituents.

In the crystal packing, the molecules are organized through specific non-covalent interactions. Notably, C—H…π contacts are observed, which are crucial in stabilizing the crystal lattice. nih.goviucr.org These interactions occur at distances ranging from 2.698 to 2.898 Å, which are shorter than the standard van der Waals contact distance of 3.70 Å, indicating their significance. nih.goviucr.org These interactions lead to the formation of dimeric π-stacks within the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure in solution.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for both the aromatic protons of the carbazole core and the aliphatic protons of the ethyl substituent. nih.goviucr.orgscienceopen.com The aromatic region shows a complex pattern of doublets and multiplets corresponding to the seven protons on the carbazole ring. The ethyl group gives rise to a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern resulting from spin-spin coupling. nih.goviucr.orgscienceopen.com

Table 2: ¹H NMR Data for this compound (700 MHz, CDCl₃). Note: The integration reported in the source for the triplet at 1.45 ppm was 4H, which is presumed to be a typographical error and is corrected to 3H based on the structure. nih.goviucr.orgscienceopen.com

While ¹³C NMR data is crucial for the complete characterization of the carbon framework, specific experimental ¹³C NMR chemical shift data for this compound were not available in the reviewed literature. Data for related compounds, such as 3,6-dibromo-9-ethylcarbazole (B1268581), have been reported but are not included here to maintain strict focus on the title compound. vanderbilt.eduorgsyn.org

Electronic Absorption Spectroscopy for Optical Properties

The electronic absorption properties of this compound and its derivatives are critical to understanding their potential in optoelectronic applications. The carbazole moiety is an electron-rich, π-conjugated system that gives rise to distinct electronic transitions. tubitak.gov.tr Spectroscopic analysis, particularly UV-Vis absorption, provides insight into these transitions and how they are influenced by chemical modification.

Characterization of π–π Transitions*

The electronic spectrum of carbazole-based compounds is primarily defined by π–π* transitions within the aromatic system. rsc.org The carbazole ring system features a delocalized π-electron network, which is a prerequisite for its characteristic optical and electronic properties. innovareacademics.in In derivatives of 9-ethylcarbazole (B1664220), these transitions are typically observed in the ultraviolet region of the spectrum.

Research on various carbazole derivatives shows that absorption peaks corresponding to π–π* electronic transitions occur consistently within specific wavelength ranges. For instance, studies on conjugated carbazole compounds reveal a main absorption peak between 290 nm and 305 nm, which is assigned to the π–π* electron transition of the entire conjugated molecule. rsc.org Another study on a 3,6-disubstituted N-octylcarbazole derivative identified carbazole-centered π-π* transitions between 283 nm and 289 nm. dergipark.org.tr The introduction of a bromine atom at the 3-position on the 9-ethylcarbazole core influences the electronic structure but the fundamental π–π* transitions of the carbazole chromophore remain the dominant feature in its absorption spectrum. The planar structure of the tricyclic ring system in this compound facilitates this π-conjugation. nih.govresearchgate.net

Interactive Table: Representative π–π* Transitions in Carbazole Derivatives

Observation of Intramolecular Charge Transfer (ICT) Bands in Derivatives

While this compound itself primarily shows π–π* transitions, its derivatives can be designed to exhibit Intramolecular Charge Transfer (ICT) phenomena. This is achieved by chemically modifying the core structure to create a donor-acceptor (D-A) system. rsc.org The electron-donating carbazole unit serves as the donor, and an electron-accepting moiety is attached, often via a π-conjugated bridge. innovareacademics.intuni.fi

This molecular architecture facilitates the transfer of electron density from the carbazole donor to the acceptor upon photoexcitation, giving rise to a new, distinct absorption band at a longer wavelength than the original π–π* transitions. tuni.fi This new band is known as the ICT band. The energy and intensity of the ICT band are highly sensitive to the electronic nature of the attached acceptor group and the polarity of the solvent.

A clear example is seen in carbazole-triarylborane hybrids, where the electron-rich carbazole is coupled with an electron-accepting organoborane group. rsc.org One such derivative, (E)-1,2-bis(3-bromo-9-ethylcarbazol-6-yl)ethene modified with dimesitylboron, displays a broad ICT band between 390 nm and 420 nm, in addition to the π–π* transition at 340–350 nm. rsc.org Similarly, donor-acceptor type small molecules based on 9-ethylcarbazole coupled with acceptor units like thiazole (B1198619) show a lower energy absorption band attributed to ICT. tuni.fi The development of these D-A structures is a key strategy for tuning the optical properties of carbazole derivatives for applications such as organic light-emitting diodes (OLEDs). innovareacademics.inrsc.org

Interactive Table: Spectroscopic Data for Carbazole Derivatives Exhibiting ICT

Computational Chemistry and Theoretical Investigations of 3 Bromo 9 Ethylcarbazole

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. rsc.org It is frequently employed to determine the geometries, molecular orbital energies, and other electronic properties of carbazole (B46965) derivatives. rsc.orgresearchgate.net For calculations involving 3-Bromo-9-ethylcarbazole and its derivatives, hybrid functionals such as B3LYP or long-range-corrected functionals like CAM-B3LYP and WB97XD are commonly used with basis sets like 6-31G(d,p) or def2-SVP. researchgate.netvu.ltrsc.orgnih.gov

The first step in most computational studies is the geometry optimization of the molecule's ground state. rsc.org This process finds the lowest energy arrangement of the atoms, which corresponds to the most stable structure. For this compound, the starting geometry for optimization is often based on experimental data from X-ray crystallography. nih.govresearchgate.netscienceopen.com

Experimental studies have shown that the tricyclic carbazole core of the molecule is nearly planar, with a root-mean-square deviation of just 0.026 Å. nih.govresearchgate.netscienceopen.com The ethyl group at the 9-position, however, is not in the same plane as the carbazole ring. nih.govscienceopen.com The carbon atoms of the ethyl group deviate significantly from the ring's mean plane. nih.govscienceopen.com DFT optimization refines this structure, calculating bond lengths, bond angles, and dihedral angles that minimize the total electronic energy. The planarity of the carbazole core is crucial for effective π-conjugation, a key factor in its electronic properties. rsc.org

| Parameter | Value | Significance |

|---|---|---|

| Formula | C₁₄H₁₂BrN | Defines the atomic composition of the molecule. |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Carbazole Ring System Planarity (r.m.s. deviation) | 0.026 Å | Indicates a high degree of planarity in the conjugated core. |

| Ethyl Group Carbon Deviation (CH₂) | 0.148 (9) Å | Shows the out-of-plane orientation of the ethyl substituent relative to the carbazole ring. |

| Ethyl Group Carbon Deviation (CH₃) | 1.59 (1) Å |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic properties of materials used in devices like Organic Light-Emitting Diodes (OLEDs). nankai.edu.cn

DFT calculations are used to determine the energies and spatial distributions of these orbitals. nih.gov For carbazole, an electron-rich system, the HOMO is typically delocalized across the π-conjugated core. nih.gov The introduction of a bromine atom, which is an electron-withdrawing group, at the 3-position is predicted to lower the energy of the LUMO level. This effect generally leads to a reduction in the HOMO-LUMO gap compared to the unsubstituted 9-ethylcarbazole (B1664220). This tuning of the energy gap is a key strategy in designing molecules for specific electronic applications. nankai.edu.cn

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9-ethylcarbazole (Reference) | ~ -5.4 to -5.8 | ~ -1.8 to -2.2 | ~ 3.6 to 4.0 |

| This compound | Slightly Lowered | Significantly Lowered | Reduced |

Theoretical Studies on Molecular Reactivity and Reaction Mechanisms

This compound serves as a vital building block in the synthesis of more complex functional molecules, often through cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira reactions. vu.ltrsc.orgmdpi.com Computational chemistry, particularly DFT, can be used to investigate the mechanisms of these reactions.

Theoretical studies can model the entire reaction pathway, including reactants, transition states, intermediates, and products. For instance, in a Suzuki coupling reaction where this compound is a reactant, DFT calculations can elucidate the energetics of key steps such as the oxidative addition of the palladium catalyst to the carbon-bromine (C-Br) bond. By calculating the activation energies for these steps, chemists can predict reaction feasibility, understand substituent effects, and optimize reaction conditions. osti.gov This predictive power helps minimize experimental trial-and-error, accelerating the discovery of new materials. rsc.org

Modeling of Spectroscopic Properties (e.g., Absorption and Emission)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the excited-state properties of molecules, such as their UV-visible absorption and fluorescence emission spectra. rsc.orgyoutube.comresearchgate.net The process typically involves first optimizing the ground-state geometry, then performing a TD-DFT calculation to obtain the vertical excitation energies and corresponding oscillator strengths, which relate to the intensity of absorption peaks. rsc.orgyoutube.com

For carbazole derivatives, the absorption spectra typically show intense bands corresponding to π-π* electronic transitions within the conjugated carbazole system. rsc.orgrsc.org TD-DFT calculations can predict the wavelengths (λ_max) of these absorptions. researchgate.net To model fluorescence, the molecule's geometry is first optimized in its first excited state, followed by a TD-DFT calculation to find the energy of the transition back to the ground state. youtube.com The difference between the absorption and emission energies is the Stokes shift, another important property for optical materials. mdpi.com Computational modeling allows for a direct comparison between theoretical spectra and experimental data, aiding in the interpretation of the observed optical properties. rsc.org

| Excited State | Vertical Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₁ | 3.54 | 350 | 0.25 | HOMO → LUMO (π-π) |

| S₂ | 3.97 | 312 | 0.18 | HOMO-1 → LUMO (π-π) |

| S₃ | 4.28 | 290 | 0.65 | HOMO → LUMO+1 (π-π*) |

Note: Data are illustrative and represent typical values for carbazole systems.

Computational Prediction of Interactions in Derived Systems

This compound is frequently used as an electron-donating (D) unit in larger molecules with a donor-π-acceptor (D-π-A) architecture. rsc.orgmdpi.com These systems are of great interest for their intramolecular charge transfer (ICT) properties, which are essential for applications in nonlinear optics and as emitters in OLEDs. rsc.org Computational modeling is indispensable for predicting how the individual units will interact within the final D-A structure. mdpi.com

The performance of a D-A molecule is highly dependent on its three-dimensional shape, or conformation. acs.org Specifically, the dihedral angle (twist angle) between the plane of the donor (the this compound unit) and the plane of the linked π-bridge or acceptor unit is critical. acs.org A smaller dihedral angle implies a more planar, highly conjugated system, which facilitates efficient charge transfer from donor to acceptor. rsc.org

DFT calculations are used to perform a conformational analysis by rotating the bond connecting the donor and acceptor moieties and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformation (the one with the lowest energy) and the energy barriers to rotation. Understanding these conformational preferences is crucial for designing D-A molecules with optimized electronic communication between their constituent parts. vu.lt

Molecular Docking Simulations for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a small molecule (ligand) and a macromolecular target, typically a protein.

In the context of this compound, direct molecular docking studies on the compound itself are not extensively reported in scientific literature. Research indicates that this compound primarily serves as a crucial building block or scaffold in the synthesis of more complex derivatives. These derivatives are then subjected to computational analysis, including molecular docking, to evaluate their potential as therapeutic agents.

The 9-ethylcarbazole framework, modified with a bromine atom at the 3-position, provides a versatile starting point for creating a variety of novel compounds. Scientists leverage this scaffold to design molecules that are evaluated against numerous biological targets. For instance, derivatives of this compound have been computationally screened for their potential bioactivity against proteins implicated in viral diseases, cancer, and bacterial infections.

One area of investigation involves creating derivatives to target proteins essential for viral replication. In studies related to SARS-CoV-2, complex molecules synthesized from a 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide intermediate were docked against key viral proteins such as the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) to predict their inhibitory potential. mdpi.comtdl.org

Other research has focused on synthesizing chalcones from 9-ethyl-9H-carbazole-3-carbaldehyde and evaluating their interactions with targets like the Peripheral Benzodiazepine Receptor (PBR) and the MDM2-p53 complex, which are relevant to cancer research. innovareacademics.in Similarly, different heterocyclic hybrids incorporating the 9-ethylcarbazole moiety have been docked against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an important protein in angiogenesis and cancer progression. nih.gov The core carbazole structure is also explored for its potential in developing new antimicrobial agents by docking derivatives against essential bacterial or fungal proteins. ijper.org

These studies underscore the importance of the this compound structure in medicinal chemistry as a foundation for designing potent and specific inhibitors for various biological targets. While direct docking data for the parent compound is scarce, the consistent use of its core structure in developing molecules for computational screening highlights its value in drug design and discovery.

The table below summarizes the types of derivatives synthesized from carbazole precursors and the biological targets they have been computationally evaluated against.

| Derivative Class / Precursor | Biological Target(s) | Investigated For |

| Benzofuran-tethered triazolylcarbazoles from 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | SARS-CoV-2 Mpro, Spike Glycoprotein, RdRp | Antiviral Activity mdpi.comtdl.org |

| (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones | Peripheral Benzodiazepine Receptor (PBR), MDM2-p53 | Anticancer Activity innovareacademics.in |

| Carbazolyl–thiazolidinone–pyrazole hybrids from 3-amino-9-ethylcarbazole (B89807) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer Activity nih.gov |

| Quinolino and diazacino condensed analogues | Bacterial (E. coli) and Fungal Proteins | Antimicrobial Activity ijper.org |

Chemical Reactivity and Derivatization Strategies Utilizing 3 Bromo 9 Ethylcarbazole

Organometallic Reactions

The bromine atom at the 3-position of 3-bromo-9-ethylcarbazole serves as a key handle for a range of organometallic transformations. These reactions are fundamental to the construction of more elaborate molecular architectures, enabling the introduction of diverse functional groups and the extension of the π-conjugated system.

Formation of Lithiated Carbazole (B46965) Intermediates with Butyllithium (B86547)

The treatment of this compound with butyllithium (BuLi) facilitates a lithium-halogen exchange, generating a highly reactive (9-ethylcarbazol-3-yl)lithium intermediate. thieme-connect.devanderbilt.edu This organolithium species serves as a potent nucleophile, readily participating in reactions with various electrophiles. For instance, it can be carboxylated with carbon dioxide to produce 9-ethylcarbazole-3-carboxylic acid. thieme-connect.de This lithiation strategy is a cornerstone for introducing a wide array of substituents at the 3-position of the carbazole core. rsc.orgthieme-connect.de

It is important to note that the choice of butyllithium isomer can influence the reaction pathway. While n-butyllithium is commonly used for deprotonation to form nucleophilic intermediates, tert-butyllithium (B1211817) and sec-butyllithium (B1581126) are often employed for halogen-metal exchange reactions. vapourtec.com The reaction is typically conducted at low temperatures, such as -78°C, to ensure selectivity and prevent undesirable side reactions. vanderbilt.eduresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. mdpi.comrsc.org The reactivity of aryl halides in these couplings generally follows the trend of I > Br > Cl > F. mdpi.com

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a prime example. wikipedia.orgnumberanalytics.comorganic-chemistry.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, allows for the direct attachment of acetylenic moieties to the carbazole framework. wikipedia.orglibretexts.org These reactions are often carried out under mild conditions and have been instrumental in the synthesis of complex molecules. wikipedia.orgnih.gov

Similarly, the Suzuki coupling reaction, which pairs an organoboron compound with an aryl halide, is widely employed to create new carbon-carbon bonds. derpharmachemica.comtcichemicals.com this compound can be effectively coupled with various arylboronic acids or their esters to generate biaryl structures. mdpi.com This methodology is highly valued for its tolerance of a wide range of functional groups. uwindsor.ca

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Palladium Complex, Copper(I) Co-catalyst, Base | Alkynylated Carbazole | wikipedia.orgorganic-chemistry.org |

| Suzuki | Arylboronic Acid/Ester | Palladium Complex, Base | Biaryl Carbazole | derpharmachemica.commdpi.com |

| Buchwald-Hartwig Amination | Amine | Palladium Complex, Base | N-Aryl Carbazole | mdpi.comvulcanchem.com |

A primary application of palladium-catalyzed cross-coupling reactions with this compound is the synthesis of extended π-conjugated systems. rsc.orginnovareacademics.in The carbazole moiety itself is an electron-rich, planar heterocycle with inherent photostability and high thermal stability, making it an excellent building block for optoelectronic materials. rsc.org By coupling this compound with other aromatic or unsaturated groups, it is possible to create larger, conjugated molecules with tailored electronic and photophysical properties. innovareacademics.inresearchgate.net For example, Sonogashira coupling can introduce linear, rigid alkyne linkers, while Suzuki coupling can be used to construct more complex, branched, or dendritic structures. rsc.org

The π-conjugated materials derived from this compound are of significant interest for applications in organic electronics. The ability to tune the electronic properties, such as the HOMO/LUMO energy levels, through derivatization makes these compounds suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). smolecule.com The N-ethyl group on the carbazole helps to improve solubility and film-forming properties, which are crucial for device fabrication. Furthermore, the bromine at the 3-position can lower the LUMO energy, potentially enhancing electron transport in organic semiconductors.

Nickel-Catalyzed Cross-Coupling Reactions with Grignard Reagents

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, provide an alternative and often complementary approach to palladium-catalyzed methods for C-C bond formation. vanderbilt.eduorganic-chemistry.org These reactions typically involve the coupling of an organomagnesium compound (Grignard reagent) with an organic halide. google.com

Research has shown that 3,6-dibromo-9-ethylcarbazole (B1268581) can undergo smooth cross-coupling with various aliphatic and aromatic Grignard reagents in the presence of a nickel catalyst, such as NiCl2(dppp), to yield the corresponding disubstituted carbazoles. vanderbilt.edu While effective for many Grignard reagents, certain substrates, like vinyl Grignard reagents, may require a different nickel catalyst, such as NiCl2(dmpe), for successful coupling. vanderbilt.edu This highlights the importance of ligand choice in tuning the reactivity of the nickel catalyst. vanderbilt.edu Ligand-free nickel-catalyzed Kumada couplings have also been developed, offering a simpler and more cost-effective method.

Functionalization at Other Positions of the Carbazole Core

While the 3-position is the most reactive site for derivatization of this compound, functionalization at other positions of the carbazole core is also possible, leading to a wider range of molecular structures. The carbazole nucleus is susceptible to electrophilic substitution, with the 3-, 6-, and 8-positions being the most electronically activated. vanderbilt.edu

For instance, bromination of 9-ethylcarbazole (B1664220) can lead to a mixture of products, including this compound, 3,6-dibromo-9-ethylcarbazole, and even 1,3,6-tribromo-9-ethylcarbazole, depending on the reaction conditions. vanderbilt.edu This indicates that the remaining unsubstituted positions on the carbazole ring can be targeted for further modification. The presence of the amino group in 3-amino-9-ethylcarbazole (B89807), a derivative of this compound, activates the C-2 and C-4 positions towards electrophilic attack, enabling the construction of various fused heterocyclic systems. researchgate.nettubitak.gov.tr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyllithium |

| (9-Ethylcarbazol-3-yl)lithium |

| 9-Ethylcarbazole-3-carboxylic acid |

| n-Butyllithium |

| tert-Butyllithium |

| sec-Butyllithium |

| 3,6-Dibromo-9-ethylcarbazole |

| NiCl2(dppp) |

| NiCl2(dmpe) |

| 1,3,6-Tribromo-9-ethylcarbazole |

| 3-Amino-9-ethylcarbazole |

Reactions of 3-Amino-9-ethylcarbazole as a Versatile Precursor

The conversion of this compound to 3-amino-9-ethylcarbazole unlocks a wealth of synthetic possibilities. The latter is typically synthesized from 9-ethylcarbazole through nitration to form 3-nitro-9-ethylcarbazole, followed by reduction. tubitak.gov.trresearchgate.net The resulting 3-amino-9-ethylcarbazole possesses multiple nucleophilic sites: the amino group at the C-3 position and the electron-rich carbon atoms at the C-2 and C-4 positions. tubitak.gov.trresearchgate.net This electronic configuration, where the amino group enhances the nucleophilicity of the C-2 and C-4 positions through a mesomeric effect, renders it a highly reactive building block for a diverse range of chemical transformations. tubitak.gov.trresearchgate.net

Nucleophilic Addition Reactions

The amino group of 3-amino-9-ethylcarbazole readily participates in nucleophilic addition reactions with various electrophiles. A notable example is its reaction with isocyanates. For instance, the addition of 3-amino-9-ethylcarbazole to 2-isocyanatoethyl methacrylate (B99206) yields a fluorescent monomer, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate. tubitak.gov.trresearchgate.net This reaction highlights the utility of 3-amino-9-ethylcarbazole in the synthesis of functional polymers for optical applications. tubitak.gov.tr

Another significant nucleophilic addition involves the reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). In the presence of ammonia, this reaction produces (9-ethyl-9H-carbazol-3-yl)thiourea, showcasing the versatility of the amino group in forming thiourea (B124793) linkages. researchgate.net

Condensation Reactions with Carbonyl Compounds

Condensation reactions between 3-amino-9-ethylcarbazole and various carbonyl compounds, such as aldehydes and ketones, provide a straightforward route to a wide array of Schiff bases and related derivatives. These reactions typically proceed by heating the reactants in a suitable solvent, sometimes with a catalytic amount of acid or base. researchgate.net

For example, the condensation of 3-amino-9-ethylcarbazole with substituted benzaldehydes in ethanol (B145695) at room temperature, catalyzed by sodium bicarbonate, affords the corresponding N-(substituted-benzylidene)-9H-carbazol-3-amines. researchgate.net Similarly, reaction with 2-hydroxy-4-methyl benzaldehyde (B42025) in methanol (B129727) leads to the formation of 2-((9-ethylcarbazol-3-ylimino)methyl)-5-methylphenol. researchgate.net The condensation with acetylacetone (B45752) in the presence of an indium catalyst yields 4-((9-ethyl-9H-carbazol-3-yl)amino)pent-3-en-2-one. tubitak.gov.tr These products can serve as intermediates for the synthesis of more complex heterocyclic systems. A notable application is the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide through the condensation with ethyl-3-oxobutanoate. researchgate.net

The reaction with chloranil (B122849) (tetrachloro-p-benzoquinone) is a key step in the synthesis of Pigment Violet 23, where two molecules of 3-amino-9-ethylcarbazole condense with one molecule of chloranil. googleapis.com

Cyclization Reactions Involving Amino and Other Active Sites

The presence of the reactive amino group in conjunction with the activated C-2 and C-4 positions in 3-amino-9-ethylcarbazole facilitates a variety of cyclization reactions, leading to the formation of annulated heterocyclic systems. These fused carbazole derivatives are of significant interest due to their potential applications in medicinal chemistry and materials science. tubitak.gov.trresearchgate.net

Formation of Annulated Heterocyclic Systems (e.g., Pyrroles, Pyridines, Quinazolines)

The versatile reactivity of 3-amino-9-ethylcarbazole has been exploited to construct a diverse range of fused heterocyclic systems. tubitak.gov.trresearchgate.net For instance, the nucleophilic displacement reaction with 4-chloro-2-phenylquinazoline (B1330423) in boiling dimethylformamide yields 9-ethyl-N-(2-phenylquinazolin-4-yl)-9H-carbazol-3-amine. tubitak.gov.trresearchgate.net

Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic structures. A four-component reaction involving 3-amino-9-ethylcarbazole, an isothiocyanate, ethyl bromoacetate, and 6-methyl-3-formylchromone has been utilized to synthesize novel carbazolyl–thiazolidinone–chromone hybrids. researchgate.netrsc.org The reaction of 3-acetyl-9-ethyl carbazole with aromatic aldehydes and guanidine (B92328) carbonate can produce 3-(2-amino-6-aryl-4-pyrimidinyl)-9-ethyl carbazoles. uobaghdad.edu.iq

Synthesis of Pyrrolo[2,3-c]carbazole and Pyrido[3,2-b]carbazole Derivatives

The synthesis of pyrrolo[2,3-c]carbazole and pyrido[3,2-b]carbazole derivatives from 3-amino-9-ethylcarbazole represents a significant area of research. tubitak.gov.trresearchgate.nettubitak.gov.tr

Pyrrolo[2,3-c]carbazoles: These structures can be obtained through catalytic heteroannulation reactions. For example, the reaction of 3-amino-9-ethylcarbazole with ethylene (B1197577) glycol using a RuCl₃/SnCl₂ catalyst system yields 6-ethyl-3,6-dihydropyrrolo[2,3-c]carbazole. tubitak.gov.trresearchgate.net Another approach involves the treatment with substituted propargyl alcohols in the presence of zinc triflate. researchgate.net The synthesis of the core structure of dictyodendrins, a class of marine alkaloids, also relies on the formation of a pyrrolo[2,3-c]carbazole skeleton. rsc.org

Pyrido[3,2-b]carbazoles: The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for constructing the pyrido[3,2-b]carbazole framework. The reaction of 3-amino-9-ethylcarbazole with ethyl vinyl ether in the presence of cerium(IV) ammonium (B1175870) nitrate (B79036) regioselectively yields 7-ethyl-3-methyl-7H-pyrido[2,3-c]carbazole. tubitak.gov.tr Highly functionalized pyrido[3,2-b]carbazoles have also been synthesized in good yields through the coupling of 3-amino-9-ethylcarbazole with benzaldehyde and methyl propiolate, followed by cyclization. researchgate.net The condensation products of 9-alkyl-3-aminocarbazoles with ethyl-3-oxo-butanoate can be cyclized to pyrido[2,3-c]-carbazol-1-ones upon heating. researchgate.netsmolecule.com

Substitution Reactions for Diverse Architectures

This compound itself is a valuable substrate for various substitution reactions, enabling the introduction of a wide range of functional groups and the construction of diverse molecular architectures.

One of the most powerful methods for the functionalization of this compound is through metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed cross-coupling reactions with Grignard reagents can be used to introduce alkyl and aryl groups at the 3-position. vanderbilt.edu Furthermore, borylation of this compound with a silylborane reagent provides the corresponding boronate ester in good yield, which can then be used in Suzuki cross-coupling reactions to form carbon-carbon bonds. rsc.org

The bromine atom can also be substituted via nucleophilic aromatic substitution reactions, although this is less common than cross-coupling approaches. The synthesis of this compound is typically achieved by the bromination of 9-ethylcarbazole using reagents like N-bromosuccinimide (NBS) in DMF or bromine in acetic acid. vanderbilt.edunih.gov

Below is a table summarizing some of the key reactions discussed:

| Starting Material | Reagents | Product Type | Reference |

| 3-Amino-9-ethylcarbazole | 2-Isocyanatoethyl methacrylate | Functional monomer | tubitak.gov.trresearchgate.net |

| 3-Amino-9-ethylcarbazole | Substituted benzaldehydes | Schiff base | researchgate.net |

| 3-Amino-9-ethylcarbazole | Ethylene glycol, RuCl₃/SnCl₂ | Pyrrolo[2,3-c]carbazole | tubitak.gov.trresearchgate.net |

| 3-Amino-9-ethylcarbazole | Ethyl vinyl ether, Ce(IV) | Pyrido[2,3-c]carbazole | tubitak.gov.tr |

| This compound | Grignard reagents, Ni catalyst | 3-Alkyl/Aryl-9-ethylcarbazole | vanderbilt.edu |

| This compound | Silylborane reagent | 9-Ethylcarbazole-3-boronate | rsc.org |

S-alkylation for the Synthesis of Benzofuran-Tethered Triazolylcarbazoles

The core of this synthetic approach involves the initial preparation of a crucial intermediate, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, from 9-ethyl-9H-carbazol-3-amine. mdpi.comresearchgate.net This bromo-functionalized acetamide (B32628) then serves as the alkylating agent in the subsequent S-alkylation reaction with various substituted benzofuran-based triazoles. mdpi.com

The synthetic pathway can be dissected into two primary sequences: the synthesis of the carbazole-containing alkylating agent and the preparation of the benzofuran-triazole nucleophile.

Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide

The synthesis of the key carbazole intermediate begins with 9-ethyl-9H-carbazol-3-amine. This precursor undergoes a reaction with bromoacetyl bromide in a solution of dichloromethane (B109758) and pyridine. mdpi.comresearchgate.net This step introduces the bromoacetyl group, yielding 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, which is the reactive species for the subsequent S-alkylation.

Synthesis of Benzofuran-Based Triazoles

The benzofuran-triazole component is synthesized through a series of reactions starting from substituted salicylaldehydes. mdpi.com

Formation of Ethyl Benzofuran-2-carboxylates: Substituted salicylaldehydes are reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate and dimethylformamide (DMF) to produce substituted ethyl benzofuran-2-carboxylates. The yields for this step range from 55-87%. mdpi.comresearchgate.net

Formation of Benzofuran-2-carbohydrazides: The synthesized ethyl benzofuran-2-carboxylates are then converted to the corresponding benzofuran-2-carbohydrazides by stirring overnight in methanol, achieving high yields of 90-95%. mdpi.com

Formation of Triazoles: The carbohydrazides are reacted with phenyl isothiocyanate in dichloromethane to form thiosemicarbazide (B42300) intermediates. These intermediates are subsequently refluxed in a basic medium to furnish the desired benzofuran-based triazoles in yields of 78-90%. mdpi.com

S-alkylation and Final Product Formation

The final step is the coupling of the synthesized benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com The S-alkylation reaction is carried out by stirring a solution of the benzofuran (B130515) triazole in dichloromethane with potassium carbonate (K2CO3) and potassium iodide (KI). mdpi.com The carbazole acetamide derivative is then added, and the reaction mixture is stirred overnight at room temperature. mdpi.com This reaction results in the formation of the target benzofuran-tethered triazolylcarbazole derivatives with good to high yields (65-89%). mdpi.com

The progress of the reaction is monitored using thin-layer chromatography (TLC). mdpi.com Upon completion, the final products are isolated by precipitation and purified using silica (B1680970) gel-mediated column chromatography. mdpi.com

Detailed Research Findings

The following interactive data tables summarize the key steps and reagents involved in the synthesis of benzofuran-tethered triazolylcarbazoles.

Table 1: Synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide

| Step | Starting Material | Reagents | Solvent | Product |

| 1 | 9-ethyl-9H-carbazol-3-amine | Bromoacetyl bromide, Pyridine | Dichloromethane | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide |

Table 2: Synthesis of Benzofuran-Based Triazoles

| Step | Starting Material | Reagents | Solvent/Conditions | Product | Yield |

| 1 | Substituted Salicylaldehydes | Ethyl chloroacetate, K2CO3 | DMF | Substituted ethyl benzofuran-2-carboxylates | 55-87% |

| 2 | Substituted ethyl benzofuran-2-carboxylates | Hydrazine hydrate | Methanol, Overnight stirring | Substituted benzofuran-2-carbohydrazides | 90-95% |

| 3 | Substituted benzofuran-2-carbohydrazides | Phenyl isothiocyanate, Basic medium | Dichloromethane, Reflux | Substituted benzofuran-based triazoles | 78-90% |

Table 3: S-alkylation for Final Product Synthesis

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent/Conditions | Product | Yield |

| 1 | Substituted benzofuran-based triazoles | 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide | K2CO3, KI | Dichloromethane, Room temperature, Overnight | Benzofuran-tethered triazolylcarbazoles | 65-89% |

Applications and Advanced Research in Materials Science

Organic Electronics and Optoelectronic Devices

3-Bromo-9-ethylcarbazole is a key building block in the field of organic electronics and optoelectronic devices due to its advantageous properties. chemimpex.comnih.govscienceopen.comiucr.orgresearchgate.net N-substituted carbazole (B46965) derivatives, including this compound, are significant materials for these applications. nih.govscienceopen.comiucr.orgresearchgate.net The ethyl group, in particular, enhances the film-forming properties and reduces crystallization in devices, which is critical for charge transport in organic electronics.

Carbazole derivatives are versatile and widely used as building blocks in various electronic applications, especially in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comresearchgate.net Their ability to have their properties tuned through the combination with different conjugated systems makes them highly attractive for these technologies. mdpi.com They can function as conventional luminescent emitters, host materials for phosphorescent OLEDs (PhOLEDs), and as emitters for thermally activated delayed fluorescence (TADF). mdpi.com

Enhancing Efficiency in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of this compound are instrumental in the development of both OLEDs and Organic Photovoltaics (OPVs). For instance, 3,6-Dibromo-9-ethylcarbazole (B1268581) is utilized in creating organic semiconductors for these applications. In OPVs, it serves as a foundational component for semiconducting materials used in solar cells. In OLEDs, the compound and its derivatives contribute to the fabrication of efficient light-emitting layers.

The molecular structure of carbazole derivatives, which can be readily functionalized, provides advantages such as efficient hole transport, high thermal and electrochemical stability, and high photoluminescence quantum yield. mdpi.com These characteristics are crucial for developing high-performance OLEDs and OPVs. chemrxiv.org For example, a bipolar host material incorporating a bi-carbazole core demonstrated a high triplet energy (2.76 eV), making it suitable for blue PhOLEDs. ossila.com A device using this host with an iridium-based dopant achieved a maximum current efficiency of 31.5 cd/A and a maximum external quantum efficiency of 13.4%. ossila.com

Development of Advanced Emitters and Transport Materials

This compound serves as a precursor for a variety of advanced emitters and transport materials. tcichemicals.com Functionalized carbazole derivatives are noted for their role as hole-transport materials in OLEDs. The introduction of bromine at the 3-position and an ethyl group at the 9-position of the carbazole core influences the electronic properties, such as reducing the HOMO-LUMO gap, which in turn enhances charge transport.

Research has shown that carbazole-triarylborane hybrids are high-performance materials with broad applications in OLEDs. rsc.org For example, green-emitting OLEDs using certain carbazole-triarylborane hosts achieved impressive external quantum efficiencies of up to 19.3% and high power efficiencies. rsc.org Furthermore, polymers derived from 3,6-dibromo-9-ethylcarbazole, such as poly[(9,9-dioctylfluorenyl)-alt-(9-ethylcarbazole-3,6-diyl)] (PF8Cz), exhibit a wide bandgap and are effective as hole-transport layers in perovskite solar cells.

Photophysical Applications

The unique photophysical properties of this compound and its derivatives make them valuable in various light-emitting applications. These compounds form the basis for designing molecules with specific fluorescence and emission characteristics.

Design of Fluorescent Monomers and Polymers

This compound is a versatile starting material for the synthesis of fluorescent monomers and polymers. chemimpex.comresearchgate.net For instance, a purple fluorescent monomer, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate (B99206), was synthesized from 3-amino-9-ethylcarbazole (B89807). researchgate.nettubitak.gov.tr This monomer has potential applications in functional coatings, optical devices, and chemosensors. researchgate.nettubitak.gov.tr

Furthermore, fluorescent porous organic polymers have been created using carbazole derivatives. These polymers can emit light in different colors, such as cyan, blue, and green, and have high surface areas, making them suitable for sensor applications. acs.org

Exploration of Aggregation-Induced Emission (AIE) Behavior in Derivatives

A significant area of research is the investigation of aggregation-induced emission (AIE) in derivatives of this compound. tcichemicals.com AIE is a phenomenon where the light emission of a molecule is enhanced in the aggregated state, which is the opposite of the more common aggregation-caused quenching (ACQ). rsc.orgresearchgate.net This property is highly desirable for applications in solid-state lighting and sensors. rsc.org

Derivatives of 3-amino-9-ethylcarbazole, such as certain Schiff bases, have been shown to exhibit aggregation-induced emission enhancement (AIEE) behavior. tubitak.gov.tr Carbazole–triarylborane systems have also been identified as versatile materials exhibiting AIE, making them suitable for use in OLEDs. rsc.org The steric hindrance provided by bulky groups in these molecules can suppress ACQ and promote strong emission in the solid state. rsc.org

Chemical Sensors and Probes

Derivatives of this compound have been successfully employed in the development of chemical sensors and probes. The carbazole unit provides a fluorescent platform that can be modified to selectively interact with specific analytes, leading to a detectable change in its emission properties.

A notable example is the synthesis of 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) through a Suzuki coupling reaction involving this compound. researchgate.net This compound was developed as a novel fluorescent sensor for ferric ions (Fe³⁺). researchgate.net The fluorescence of ECTC is significantly quenched in the presence of Fe³⁺, while other metal ions cause almost no change. researchgate.net This sensor exhibits a linear response to Fe³⁺ concentrations in the micromolar range, with a low limit of detection. researchgate.net

Another fluorescent probe, triformylphloroglucinol 3-amino-9-ethylcarbazole hydrazone, was designed to detect copper ions and has been applied in cell imaging. tubitak.gov.tr The development of such sensors highlights the utility of the this compound scaffold in creating highly selective and sensitive analytical tools.

Functional Coatings and Optical Devices

Derivatives of this compound are valuable in the creation of specialized polymers and materials for optical technologies. tubitak.gov.trresearchgate.net A purple fluorescent monomer, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, was synthesized from 3-amino-9-ethylcarbazole. tubitak.gov.trresearchgate.net This monomer has been identified for its broad applicability in producing functional coatings and advanced optical devices. tubitak.gov.trresearchgate.net

Furthermore, the inherent properties of N-substituted carbazoles make them important materials for opto-electronic devices. nih.goviucr.orgiucr.org Specific derivatives made from this compound are being explored for use in technologies such as Organic Light-Emitting Diodes (OLEDs). rsc.org For instance, (E)-1,2-bis(3-bromo-9-ethylcarbazol-6-yl)ethene has been synthesized as a component for advanced materials with applications in OLEDs, demonstrating the compound's role in developing next-generation electronics. rsc.org

Laser Active Media Research

The applications of this compound derivatives also extend into the field of laser technology. The same fluorescent monomer noted for its use in coatings and optical devices, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate, is also cited for its potential use in laser active media. tubitak.gov.trresearchgate.net This suggests that polymers incorporating this monomer could be used to create solid-state dye lasers or other tunable laser systems, an area of ongoing research.

Applications in Chemical Biology and Medicinal Chemistry As a Synthetic Building Block

Precursor for Bioactive Annulated Carbazole (B46965) Derivatives

Annulated carbazoles, which are carbazole rings fused with other ring systems, are a class of compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. 3-Amino-9-ethylcarbazole (B89807), a derivative of 3-bromo-9-ethylcarbazole, is a key intermediate in the synthesis of these bioactive annulated carbazole derivatives. researchgate.net The amino group at the 3-position provides a reactive site for further chemical transformations, leading to the formation of complex heterocyclic systems. researchgate.net These reactions can involve the amino group itself or cyclization reactions that also engage the C-2 and/or C-4 positions of the carbazole ring. researchgate.net This versatility has enabled the synthesis of a variety of annulated carbazoles, including pyrrolo-, thiazolo-, indolo-, and pyridocarbazoles, many of which exhibit promising biological activities. researchgate.netsci-hub.se

Synthesis of Compounds with Potential Therapeutic Activities

The core structure of this compound has been incorporated into various novel compounds with the potential for therapeutic applications, particularly in the areas of antiviral and anti-cancer research.

In the ongoing search for effective treatments against SARS-CoV-2, the virus responsible for the COVID-19 pandemic, researchers have explored the potential of carbazole-based compounds. A novel series of substituted benzofuran-tethered triazolylcarbazoles were synthesized using 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a derivative of this compound. mdpi.comnih.gov These compounds were designed to target key viral proteins, including the main protease (Mpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp). mdpi.comnih.gov

Molecular docking studies revealed that several of these synthesized derivatives exhibited strong binding affinities to these viral proteins, suggesting they could potentially inhibit viral function. mdpi.comnih.gov Specifically, certain compounds showed promising binding scores against Mpro, the spike glycoprotein, and RdRp, highlighting their potential as inhibitory agents that warrant further investigation. mdpi.comnih.gov

| Compound | Mpro Binding Score (Kcal/mol) | Spike Glycoprotein Binding Score (Kcal/mol) | RdRp Binding Score (Kcal/mol) |

|---|---|---|---|

| 9b | -8.83 | -6.43 | Not specified |

| 9c | -8.92 | Not specified | Not specified |

| 9d | Not specified | -6.38 | Not specified |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | Not specified | -6.41 | Not specified |

| 9g | Not specified | Not specified | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

N-substituted carbazole derivatives, including those derived from this compound, are recognized for their importance in anti-cancer research. nih.govscienceopen.comiucr.org The carbazole nucleus is a key feature in many biologically active compounds that exhibit antiproliferative activity against various cancer cell lines. researchgate.net 3,6-Dibromo-9-ethylcarbazole (B1268581), a closely related compound, serves as a pharmaceutical intermediate for synthesizing antitumor agents through reactions like Pd-catalyzed cross-couplings. Derivatives such as 2-aryl-3-N-(9-ethylcarbazol-3-yl)thiazolidin-4-ones have demonstrated notable activity against breast cancer cell lines.

Development of Diagnostic Reagents in Cytochemical Studies

Beyond therapeutic applications, derivatives of this compound play a role in the development of diagnostic tools. 3-Amino-9-ethylcarbazole, which can be synthesized from its bromo precursor, is utilized as a diagnostic reagent in cytochemical studies. researchgate.net It is widely used as a peroxidase substrate in immunohistochemistry (IHC) and other enzyme-linked immunosorbent assays (ELISAs). sigmaaldrich.cnmdpi.comclinicalgate.comum.esallenpress.com In these techniques, the peroxidase enzyme catalyzes the conversion of 3-amino-9-ethylcarbazole into an insoluble, colored product at the site of the target antigen, allowing for its visualization under a microscope. clinicalgate.com This application is crucial for the colorimetric detection of antibodies and other biomarkers in tissue samples, aiding in disease diagnosis and research. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Enhanced Selectivity and Sustainability

The synthesis of 3-Bromo-9-ethylcarbazole and its derivatives is an area of continuous development, with a strong emphasis on improving efficiency, selectivity, and environmental sustainability. Traditional methods for the bromination of 9-ethylcarbazole (B1664220) often involve reagents like molecular bromine in acetic acid, which can lead to the formation of poly-brominated byproducts, such as 1,3,6-tribromo-9-ethylcarbazole, complicating purification and reducing yields. vanderbilt.eduorgsyn.org

A more selective and scalable laboratory synthesis has been developed using N-bromosuccinimide (NBS) in dimethylformamide (DMF), which allows for the targeted mono-bromination of 9-ethylcarbazole. nih.govscienceopen.comiucr.org An alternative route involves the N-alkylation of 3,6-dibromocarbazole (B31536) with agents like diethyl sulfate, though this starts from a more substituted precursor. vanderbilt.eduorgsyn.org

Future research is geared towards greener and more atom-economical approaches. rsc.org This includes the exploration of solid-supported brominating agents to simplify product isolation and minimize waste, as well as the development of catalytic bromination reactions that could offer higher selectivity under milder conditions. The use of flow chemistry presents another frontier, potentially offering superior control over reaction parameters to minimize side-product formation and enhance safety and scalability.

| Method | Reagents | Conditions | Yield | Source |

| Selective Bromination | 9-ethyl-carbazole, N-bromosuccinimide (NBS), DMF | Room temperature, 24 h | 62% | nih.govscienceopen.comiucr.org |

| Bromination | 9-ethylcarbazole, Bromine, Acetic Acid | Room temperature | 70% (with byproducts) | vanderbilt.edu |

| N-Alkylation | 3,6-dibromocarbazole, Diethyl sulfate, Sodium hydroxide (B78521), Acetone (B3395972) | Not specified | 81% | orgsyn.org |

Integration into Multi-component Systems for Advanced Functionality

The true potential of this compound is realized when it is integrated as a key structural motif into larger, multi-component systems. The bromine atom provides a convenient handle for derivatization, most commonly through conversion to an amino group or via cross-coupling reactions, allowing it to be linked to other functional molecules.

Recent research has demonstrated the power of one-pot, multi-component reactions to construct complex molecular architectures. For example, 3-amino-9-ethylcarbazole (B89807) (derived from the bromo-analogue) is a key reactant in four-component domino reactions to synthesize novel carbazole (B46965)–thiazolidinone–chromone and carbazole–thiazolidinone–pyrazole hybrids in excellent yields. nih.govrsc.org These complex heterocyclic systems are being investigated for their biological activities. nih.govrsc.org

Similarly, derivatives of this compound are used to create advanced materials for optoelectronics. rsc.org By linking the electron-donating carbazole unit to electron-accepting groups like triarylboranes or naphtalimides, researchers can fine-tune the electronic properties of the resulting bipolar compounds for applications in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Future work will likely focus on creating increasingly sophisticated systems where the carbazole unit is combined with other chromophores, photo-switchable units, or biological targeting moieties to achieve highly specific and advanced functionalities.

Deeper Understanding of Structure-Property Relationships through Combined Experimental and Computational Approaches

A fundamental understanding of how the molecular structure of this compound and its derivatives dictates their macroscopic properties is crucial for rational material design. Experimental techniques, particularly single-crystal X-ray diffraction, have provided precise data on the compound's geometry. These studies reveal that the tricyclic carbazole ring system is essentially planar, while the ethyl group at the N-9 position deviates significantly from this plane. nih.govscienceopen.comnih.gov This planarity is key to its electronic properties, while the ethyl group enhances solubility and influences crystal packing. nih.govscienceopen.com

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₂BrN | nih.govscienceopen.com |

| Molecular Weight | 274.16 g/mol | scienceopen.com |

| Crystal System | Orthorhombic | scienceopen.com |

| Tricyclic Ring System RMS Deviation | 0.026 Å | nih.govscienceopen.comnih.gov |

| C-H⋯π contacts | 2.698–2.898 Å | nih.govnih.govresearchgate.net |

Emerging trends focus on augmenting this experimental data with high-level computational modeling. rsc.orgdeepdyve.com Techniques like Density Functional Theory (DFT) can calculate the electronic structure, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are critical for predicting charge transport capabilities in electronic devices. deepdyve.com By combining experimental crystal structures with computational analysis, researchers can build robust structure-property relationships. This synergy allows for the in-silico screening of new derivatives, predicting their electronic and photophysical properties before undertaking laborious synthesis, thereby accelerating the discovery of new high-performance materials. rsc.org

Expansion of Applications in Biomedical and Environmental Technologies

The carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, and derivatives of this compound are being actively explored for new biomedical applications. researchgate.net N-substituted carbazoles are noted for their potential in anti-cancer research. nih.govscienceopen.comiucr.org Recent studies have focused on synthesizing novel carbazole hybrids and evaluating their in-vitro cytotoxicity against various cancer cell lines, with some compounds showing promising activity. nih.govrsc.org Furthermore, complex derivatives have been synthesized and studied via molecular docking as potential inhibitors of key SARS-CoV-2 proteins, suggesting a possible role in the development of antiviral agents. mdpi.commdpi.com

In the environmental sector, the unique fluorescence properties of carbazole derivatives are being harnessed to develop chemosensors. A sensor for the detection of iron (Fe³⁺) ions has been created through a palladium-catalyzed Suzuki coupling reaction using a this compound derivative. researchgate.net The development of such sensors is critical for monitoring environmental pollutants. Additionally, halogenated carbazoles like 3-Bromo-9H-carbazole serve as analytical standards for environmental testing and research. chemicalbook.com Future research will likely expand into developing sensors for a wider range of metal ions and organic pollutants, as well as creating more potent and selective carbazole-based therapeutic agents with well-defined mechanisms of action.

| Derivative Type | Application Area | Key Finding/Research Direction |

| Carbazole–Thiazolidinone–Pyrazole Hybrids | Biomedical (Anticancer) | Showed high in-vitro activity against HCT116, PC3, and HepG2 cancer cell lines. nih.govrsc.org |

| Benzofuran-Tethered Triazolylcarbazoles | Biomedical (Antiviral) | Docking studies indicate strong binding affinities to SARS-CoV-2 proteins. mdpi.commdpi.com |

| Thiophene-Carbazole Conjugates | Environmental (Sensing) | A derivative synthesized via Suzuki coupling acts as a fluorescent sensor for Fe³⁺ ions. researchgate.net |

Exploration of New Catalytic Systems for Derivatization Reactions

The bromine atom at the C-3 position is the key site for the chemical derivatization of this compound, primarily through metal-catalyzed cross-coupling reactions. These reactions are fundamental to building the more complex structures discussed previously. Palladium-catalyzed reactions, such as the Suzuki coupling, are widely used to form new carbon-carbon bonds, for example, in linking the carbazole unit to phenylboronic acids to create materials for OLEDs. researchgate.netmdpi.com

However, a significant trend in modern organic synthesis is the exploration of catalytic systems based on more abundant and less expensive first-row transition metals. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling with Grignard reagents, have been shown to be effective for the derivatization of 3,6-dibromo-9-ethylcarbazole (B1268581) and are applicable to the mono-bromo variant. vanderbilt.edu Copper catalysis is also emerging as a viable alternative for certain C-N and C-C bond-forming reactions. caltech.edu

Future research will focus on expanding the toolbox of catalytic methods for derivatizing this compound. This includes the development of photoredox catalysis, which uses visible light to enable reactions under exceptionally mild conditions. caltech.edu Exploring these new catalytic systems will not only provide more sustainable and cost-effective synthetic routes but will also enable the creation of novel molecular architectures that are inaccessible through traditional methods.

Q & A

Q. What are the standard synthetic routes for 3-bromo-9-ethylcarbazole, and what key reagents/conditions are required?

- Methodological Answer : A common approach involves N-alkylation of carbazole derivatives. For example, 9-ethylcarbazole can be brominated at the 3-position using a brominating agent (e.g., molecular bromine or N-bromosuccinimide) under controlled conditions. Alternatively, 3-bromo-9H-carbazole may undergo alkylation with ethyl halides in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in solvents such as acetone or DMF. Reaction optimization often includes temperature control (45–80°C) and extended reaction times (12–72 hours) to achieve yields >80% .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns and alkyl chain attachment. Single-crystal X-ray diffraction (SCXRD) is critical for determining molecular conformation and intermolecular interactions, such as π-stacking or halogen bonding. For example, SCXRD analysis reveals a planar carbazole core with dihedral angles between substituents (e.g., 91.2° between carbazole and benzyl rings in related derivatives) . Mass spectrometry (MS) and elemental analysis are used to confirm molecular weight and purity.

Advanced Research Questions

Q. How does molecular packing in this compound crystals influence its performance in organic electronics?

- Methodological Answer : The compound’s crystallinity and π-stacking behavior are pivotal for charge transport in devices like organic field-effect transistors (OFETs). Hirshfeld surface analysis and SCXRD data reveal slipped π-stacking along the crystallographic axis, with intermolecular Br···H and C–H···π interactions stabilizing the lattice. Comparative studies with analogs (e.g., 3,6-dibromo-9-ethylcarbazole) show that enhanced π-overlap correlates with higher charge-carrier mobility. Researchers should prioritize controlling crystallization conditions (e.g., solvent polarity, cooling rates) to optimize packing motifs .

Q. What experimental strategies resolve contradictions in synthetic yields or purity across different protocols?

- Methodological Answer : Yield discrepancies often stem from competing side reactions (e.g., over-alkylation or bromination at unintended positions). To mitigate this:

- Use stoichiometric control (e.g., limiting brominating agents to 1.1 equivalents).

- Employ inert atmospheres (N₂/Ar) to prevent oxidation byproducts.

- Purify via column chromatography or recrystallization (ethanol/ethyl acetate) to isolate the target compound. For example, recrystallization from ethanol improved purity to >98% in a modified N-alkylation protocol .

Q. How can researchers tailor the photophysical properties of this compound for optoelectronic applications?